Cas no 188889-06-7 (6-Bromo-1,1-dimethyl-4-(p-tolyl)-1,2-dihydronaphthalene)

6-Bromo-1,1-dimethyl-4-(p-tolyl)-1,2-dihydronaphthalene structure
188889-06-7 structure
Product Name:6-Bromo-1,1-dimethyl-4-(p-tolyl)-1,2-dihydronaphthalene
CAS No:188889-06-7
MF:C19H19Br
MW:327.258164644241
CID:2197491
PubChem ID:10687622
Update Time:2025-04-21

6-Bromo-1,1-dimethyl-4-(p-tolyl)-1,2-dihydronaphthalene Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-1,1-dimethyl-4-(p-tolyl)-1,2-dihydronaphthalene
    • 6-BroMo-1,1-diMethyl-4-p-tolyl-1,2-dihydro-naphthalene
    • 6-bromo-1,1 -dimethyl-4-p-tolyl-1,2-dihydronaphthalene
    • 1-(Tol-4-yl)3,4-dihydro-4,4-dimethyl-7-bromo-naphthalene
    • SCHEMBL5328434
    • 3,4-dihydro-1-(4-methylphenyl)-4,4 -dimethyl-7-bromonaphthalene
    • 3,4-dihydro-1-(4-methylphenyl)-4,4- dimethyl-7-bromonaphthalene
    • 3,4-dihydro-1-(4-methylphenyl)-4,4-dimethyl-7- bromonaphthalene
    • 188889-06-7
    • 3,4-dihydro-1-(4-methylphenyl)-4,4-dimethyl-7-bromonaphthalene
    • 6-bromo-1,1-dimethyl-4-p-tolyl-1,2-dihydronaphthalene
    • SGMCABHXEPSQOY-UHFFFAOYSA-N
    • DB-341674
    • Inchi: 1S/C19H19Br/c1-13-4-6-14(7-5-13)16-10-11-19(2,3)18-9-8-15(20)12-17(16)18/h4-10,12H,11H2,1-3H3
    • InChI Key: SGMCABHXEPSQOY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C1C=CC(C)=CC=1)=CCC2(C)C

Computed Properties

  • Exact Mass: 326.06701Da
  • Monoisotopic Mass: 326.06701Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 0Ų
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